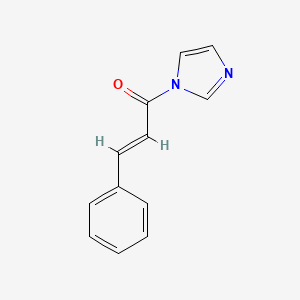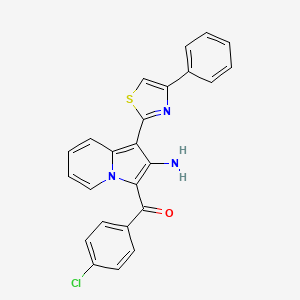
3-(4-CHLOROBENZOYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)INDOLIZIN-2-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone is a complex organic compound that features a unique combination of indolizin, thiazole, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone typically involves multi-step organic reactionsThe final step often involves the coupling of the thiazole-indolizin intermediate with 4-chlorobenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
Biologically, 2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development .
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its unique structure allows it to bind to specific receptors, making it a potential candidate for the treatment of diseases such as cancer and bacterial infections .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mécanisme D'action
The mechanism of action of 2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit the activity of certain enzymes or proteins essential for cell proliferation, leading to cell death. The compound’s thiazole and indolizin moieties are crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,3-thiazole derivatives: Known for their antimicrobial and anticancer activities.
Indolizin derivatives: Used in various medicinal chemistry applications due to their biological activity.
Phenylmethanone derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets 2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
[2-amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3OS/c25-17-11-9-16(10-12-17)23(29)22-21(26)20(19-8-4-5-13-28(19)22)24-27-18(14-30-24)15-6-2-1-3-7-15/h1-14H,26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWBCHFXEIEUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=C4C=CC=CN4C(=C3N)C(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
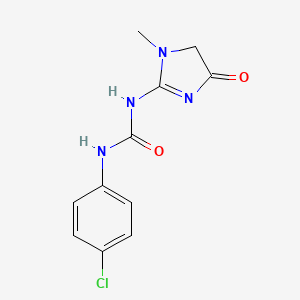
![N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7811510.png)
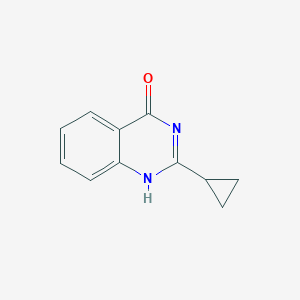
![N-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7811520.png)
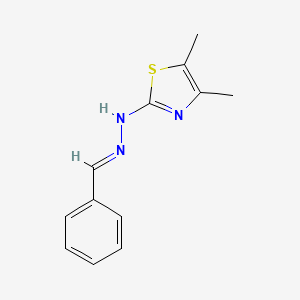
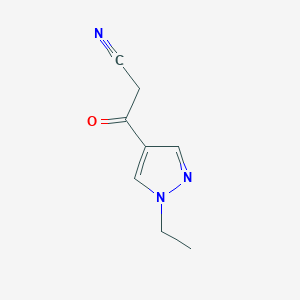
![N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7811547.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenylpyrimidin-4-amine](/img/structure/B7811552.png)
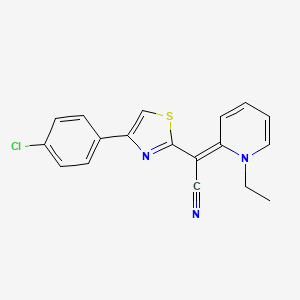
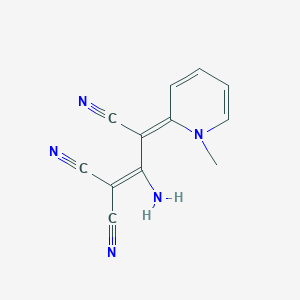
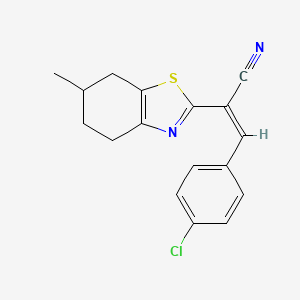
![{2-Amino-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-ethoxyphenyl)methanone](/img/structure/B7811577.png)
